molecular formula C15H21N3O4 B11621763 (3E)-N-tert-butyl-3-{2-[(2,4-dihydroxyphenyl)carbonyl]hydrazinylidene}butanamide

(3E)-N-tert-butyl-3-{2-[(2,4-dihydroxyphenyl)carbonyl]hydrazinylidene}butanamide

Katalognummer: B11621763
Molekulargewicht: 307.34 g/mol
InChI-Schlüssel: JFAPHMNCCFELCY-RQZCQDPDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3E)-N-TERT-BUTYL-3-{[(2,4-DIHYDROXYPHENYL)FORMAMIDO]IMINO}BUTANAMIDE is a complex organic compound with a unique structure that includes a tert-butyl group, a dihydroxyphenyl group, and a formamido-imino linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-N-TERT-BUTYL-3-{[(2,4-DIHYDROXYPHENYL)FORMAMIDO]IMINO}BUTANAMIDE typically involves multiple steps, including the formation of intermediate compoundsReaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

(3E)-N-TERT-BUTYL-3-{[(2,4-DIHYDROXYPHENYL)FORMAMIDO]IMINO}BUTANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

(3E)-N-TERT-BUTYL-3-{[(2,4-DIHYDROXYPHENYL)FORMAMIDO]IMINO}BUTANAMIDE has several scientific research applications:

Wirkmechanismus

The mechanism of action of (3E)-N-TERT-BUTYL-3-{[(2,4-DIHYDROXYPHENYL)FORMAMIDO]IMINO}BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other derivatives of dihydroxyphenyl and formamido-imino structures, such as:

  • 2,4-Dihydroxyaniline
  • N-tert-butylformamide
  • Quinone derivatives

Uniqueness

What sets (3E)-N-TERT-BUTYL-3-{[(2,4-DIHYDROXYPHENYL)FORMAMIDO]IMINO}BUTANAMIDE apart is its unique combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C15H21N3O4

Molekulargewicht

307.34 g/mol

IUPAC-Name

N-[(E)-[4-(tert-butylamino)-4-oxobutan-2-ylidene]amino]-2,4-dihydroxybenzamide

InChI

InChI=1S/C15H21N3O4/c1-9(7-13(21)16-15(2,3)4)17-18-14(22)11-6-5-10(19)8-12(11)20/h5-6,8,19-20H,7H2,1-4H3,(H,16,21)(H,18,22)/b17-9+

InChI-Schlüssel

JFAPHMNCCFELCY-RQZCQDPDSA-N

Isomerische SMILES

C/C(=N\NC(=O)C1=C(C=C(C=C1)O)O)/CC(=O)NC(C)(C)C

Kanonische SMILES

CC(=NNC(=O)C1=C(C=C(C=C1)O)O)CC(=O)NC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.